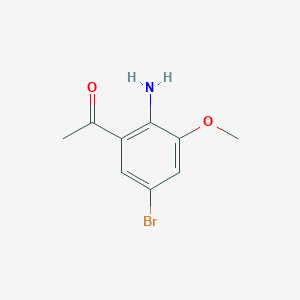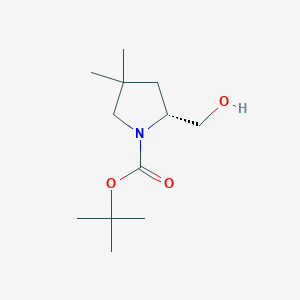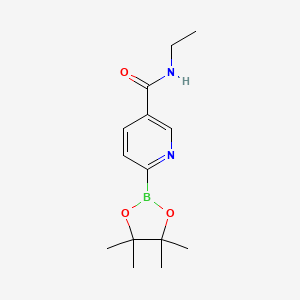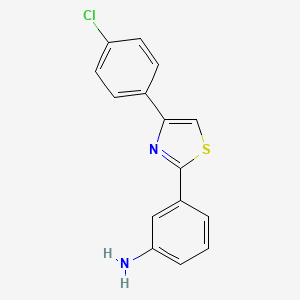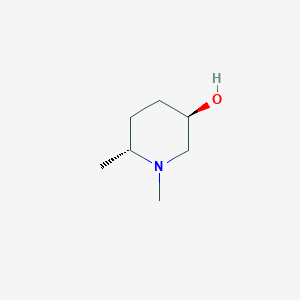
tert-Butyl 3-hydroxypicolinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 3-hydroxypicolinate: is an organic compound that belongs to the class of picolinates, which are esters of picolinic acid This compound features a tert-butyl group attached to the nitrogen atom of the picolinic acid, and a hydroxyl group attached to the third carbon of the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-hydroxypicolinate typically involves the esterification of 3-hydroxypicolinic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be achieved using continuous flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and reduced environmental impact compared to traditional batch processes .
Analyse Chemischer Reaktionen
Types of Reactions: tert-Butyl 3-hydroxypicolinate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include tert-butyl hydroperoxide and manganese catalysts.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
tert-Butyl 3-hydroxypicolinate has a wide range of applications in scientific research, including:
Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying biological pathways.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Wirkmechanismus
The mechanism of action of tert-Butyl 3-hydroxypicolinate involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the tert-butyl group can enhance the lipophilicity of the compound, facilitating its passage through cell membranes and increasing its bioavailability .
Vergleich Mit ähnlichen Verbindungen
- **tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
- **tert-Butyl-substituted [1,2,4]triazino[5,6-b]indole-3-thiol
Comparison: tert-Butyl 3-hydroxypicolinate is unique due to the presence of both a hydroxyl group and a tert-butyl group on the picolinic acid framework. This combination imparts distinct reactivity and biological activity compared to other tert-butyl-substituted compounds. The hydroxyl group allows for hydrogen bonding and potential enzyme interactions, while the tert-butyl group enhances lipophilicity and stability.
Eigenschaften
Molekularformel |
C10H13NO3 |
|---|---|
Molekulargewicht |
195.21 g/mol |
IUPAC-Name |
tert-butyl 3-hydroxypyridine-2-carboxylate |
InChI |
InChI=1S/C10H13NO3/c1-10(2,3)14-9(13)8-7(12)5-4-6-11-8/h4-6,12H,1-3H3 |
InChI-Schlüssel |
GHNPVSVAMWWMHO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)C1=C(C=CC=N1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


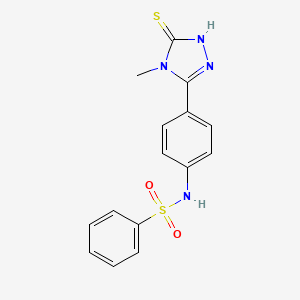
![tert-butyl (1R,5R,6R)-6-carbamoyl-5-(hydroxymethyl)-1-methyl-3-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B15052848.png)
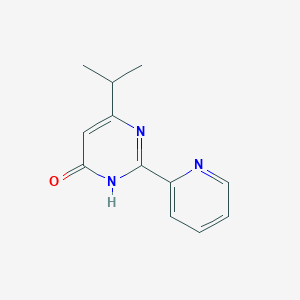
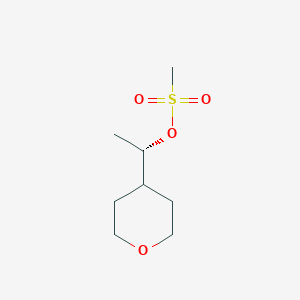
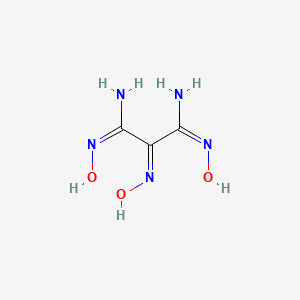
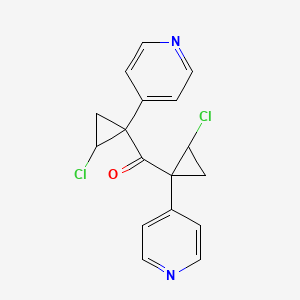

![Ethyl (2Z)-2-chloro-2-[2-(3-chloro-4-methylphenyl)hydrazin-1-ylidene]acetate](/img/structure/B15052893.png)
![4-(Benzo[d]oxazol-2-yl)-N-phenylaniline](/img/structure/B15052899.png)
